(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol

TRPV1 antagonist Pain Indane pharmacophore

(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol (CAS 943116-91-4) is a substituted 2,3-dihydro-1H-indene derivative bearing a methoxy group at the 6-position and a hydroxymethyl group at the 5-position. This substitution pattern places it within the broader indane/indene class, which has been extensively exploited as a privileged scaffold in medicinal chemistry.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B11911303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCCC2=C1)CO
InChIInChI=1S/C11H14O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6,12H,2-4,7H2,1H3
InChIKeyYQIIJSKPFGCIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol: Indane-Based Building Block Profile for Focused Library Synthesis


(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol (CAS 943116-91-4) is a substituted 2,3-dihydro-1H-indene derivative bearing a methoxy group at the 6-position and a hydroxymethyl group at the 5-position . This substitution pattern places it within the broader indane/indene class, which has been extensively exploited as a privileged scaffold in medicinal chemistry. The compound’s value lies not in its intrinsic bioactivity but in its role as a versatile intermediate for constructing biologically active molecules, particularly TRPV1 antagonists [1] and antiviral agents [2]. It is commercially available at standard purities of 97–98% with batch-specific QC documentation .

Why Generic Indane Analogs Cannot Substitute for (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol


Indane derivatives with similar gross structures but different substitution patterns exhibit divergent, non-overlapping biological profiles, making generic substitution unfeasible. The 6-methoxy-5-hydroxymethyl arrangement on the target compound is specifically required for constructing potent TRPV1 antagonists, a therapeutic entry point not accessible with common analogs. In contrast, 5-Indanol (2,3-dihydro-1H-inden-5-ol) acts as a weak tyrosinase inhibitor ; 6-Methoxy-1-indanone functions as an α1-adrenoceptor antagonist ; and (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol (Lilyflore®) is a commercial fragrance ingredient [1]. None of these comparators provides the synthetic handle for TRPV1-focused or HIV-1 reverse transcriptase-targeted drug discovery programs, underscoring the necessity of procuring the exact 5-yl-methanol regioisomer.

Quantitative Differentiation Evidence for (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol


TRPV1 Antagonist Activity of Derivatives: Sub-Nanomolar Potency vs. Non-TRPV1 Indane Comparators

Derivatives built on the (6-methoxy-2,3-dihydro-1H-inden-5-yl) scaffold achieve potent TRPV1 antagonism with IC50 values of 0.55–0.80 nM in human TRPV1-expressing CHO cells [1]. This compares favorably with the structurally related indane comparator 5-Indanol, which exhibits only weak tyrosinase inhibition and no reported TRPV1 activity , and 6-Methoxy-1-indanone, which is characterized as an α1-adrenoceptor antagonist . The target compound thus provides a unique synthetic entry to a therapeutically validated pain target not accessible with these common analogs.

TRPV1 antagonist Pain Indane pharmacophore

HIV-1 Reverse Transcriptase Inhibition: Scaffold-Dependent Potency at 40 nM vs. Unrelated Chemotypes

A direct derivative incorporating the target compound's indane fragment (5-ethyl-3-{[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}-6-methyl-1,2-dihydropyridin-2-one) inhibits recombinant HIV-1 reverse transcriptase with an IC50 of 40 nM at pH 8.2 [1]. This demonstrates that the 6-methoxy-5-aminomethyl-indane moiety contributes to potent antiviral activity. In contrast, the fragrance analog Lilyflore® [(2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol] has no reported antiviral utility [2], highlighting the functional divergence driven by substitution pattern.

HIV-1 RT inhibitor Non-nucleoside Pyridinone

Regioisomeric Specificity: 5-YL Methanol vs. 1-YL Methanol Indane Substitution

The regioisomer (5-methoxy-2,3-dihydro-1H-inden-1-yl)methanol (CAS 153706-40-2) shows no reported TRPV1 antagonist activity or pain indication association across accessible chemical and biological databases . In contrast, the 5-yl methanol regioisomer is specifically embedded in TRPV1 antagonist patent families [1] and is linked to multiple pain indications (cancer-related pain, inflammatory pain, neuropathic pain) [1]. This regioisomeric specificity confirms that the hydroxymethyl position on the indane ring is a critical determinant of pharmacological activity.

Regioisomer Structure-activity relationship TRPV1 pharmacophore

Intellectual Property Landscape: Patented Pain Indications vs. Unpatented Generic Indane Analogs

Compounds derived from the (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol scaffold are covered by patents claiming TRPV1 antagonist activity for treating pain, specifically cancer-related pain (ICD-11: MG30), inflammatory pain (ICD-11: MG30.42), neuropathic pain (ICD-11: 8E43.0), and osteoarthritis pain (ICD-11: MG30.31) [1]. Common indane analogs such as Lilyflore® are patented solely for fragrance applications [2], while 5-Indanol and 6-Methoxy-1-indanone lack therapeutic patent protection entirely. This IP differential directly impacts freedom-to-operate and commercial exclusivity in pharmaceutical development.

Patent protection Pain TRPV1 Intellectual property

Purity and Batch QC: 97–98% Assured Purity with Multi-Technique Characterization vs. Generic Reagent Grade

The target compound is supplied at a standard purity of 97% (Bidepharm) or 98% (Leyan) with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization exceeds that typically available for less specialized indane building blocks such as 5-Hydroxymethylindane (CAS 51632-06-5), which is often offered at 95%+ purity without multi-technique batch QC . The availability of documented QC reduces the risk of batch-to-batch variability in downstream synthetic or biological workflows.

Purity Quality control NMR HPLC Procurement

Application Scenarios for (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol Based on Differentiating Evidence


Focused Library Synthesis for TRPV1 Antagonist Lead Optimization

Based on the demonstrated sub-nanomolar TRPV1 antagonism of derivatives (IC50 0.55–0.80 nM) [1] and the patented pain indication coverage (cancer-related, inflammatory, neuropathic, and osteoarthritis pain) [2], the compound is ideal as a core building block for synthesizing focused libraries targeting TRPV1. Medicinal chemistry teams can leverage the 5-hydroxymethyl handle for rapid diversification while maintaining the regioisomeric specificity required for TRPV1 pharmacophore engagement. The assured 97–98% purity with batch QC minimizes synthetic failures in parallel library production .

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

Derivatives incorporating the target compound's scaffold demonstrate potent HIV-1 RT inhibition (IC50 40 nM) [3]. The compound can serve as a starting material for synthesizing 2-pyridinone-based NNRTIs, where the 6-methoxy-5-aminomethyl-indane fragment contributes to the pharmacophore. This application scenario is inaccessible to fragrance-oriented indane analogs such as Lilyflore® [4] or biologically divergent compounds like 5-Indanol.

Regioisomer-Controlled Pharmacological Profiling in Pain Research

The explicit lack of TRPV1 activity for the 1-yl methanol regioisomer (CAS 153706-40-2) makes the 5-yl methanol isomer the definitive choice for structure-activity relationship (SAR) studies focused on TRPV1-mediated analgesia. Using the correct regioisomer ensures that pharmacological readouts are attributable to the intended target, avoiding false-negative results that would arise from regioisomeric impurity.

IP-Secure Preclinical Development of Non-Opioid Analgesics

Given that derivatives of this compound are covered by patents for multiple pain indications [2], pharmaceutical procurement and preclinical development teams can use this building block to generate novel chemical entities with a clear IP position. The alternative use of non-patented indane analogs (e.g., 5-Indanol, 6-Methoxy-1-indanone) would forfeit this IP advantage and potentially infringe on fragrance-related patents if the wrong analog were selected [4].

Quote Request

Request a Quote for (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.